Octahydropyrrolo[2,3-c]pyrrol-2-one
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Overview
Description
Octahydropyrrolo[2,3-c]pyrrol-2-one is a nitrogen-containing heterocyclic compound. It is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrrolo[2,3-c]pyrrol-2-one can be achieved through several methods. One common approach involves the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating the N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the desired pyrrolidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[2,3-c]pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Octahydropyrrolo[2,3-c]pyrrol-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of octahydropyrrolo[2,3-c]pyrrol-2-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrrol-2-ones: These compounds share the pyrrole ring structure and undergo similar chemical reactions.
Uniqueness
Octahydropyrrolo[2,3-c]pyrrol-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-1-4-2-7-3-5(4)8-6/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
LELWCGYOYKRSOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2NC1=O |
Origin of Product |
United States |
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